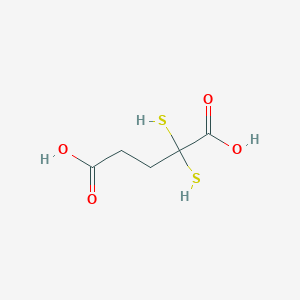
2,2-Bis(sulfanyl)pentanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Bis(sulfanyl)pentanedioic acid is an organic compound characterized by the presence of two sulfanyl (thiol) groups attached to a pentanedioic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Bis(sulfanyl)pentanedioic acid typically involves the introduction of sulfanyl groups to a pentanedioic acid derivative. One common method is the reaction of a suitable precursor, such as a halogenated pentanedioic acid, with thiol-containing reagents under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 2,2-Bis(sulfanyl)pentanedioic acid can undergo various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding dithiol.
Substitution: The thiol groups can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Dithiol derivatives.
Substitution: Alkylated or acylated thiol derivatives.
Scientific Research Applications
2,2-Bis(sulfanyl)pentanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of thiol-disulfide exchange reactions, which are important in protein folding and redox biology.
Industry: It can be used in the production of polymers and materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2,2-Bis(sulfanyl)pentanedioic acid involves its thiol groups, which can form stable complexes with various metal ions and participate in redox reactions. These interactions are crucial in processes such as catalysis, metal detoxification, and redox signaling. The molecular targets and pathways involved include metal-binding proteins and enzymes that regulate redox homeostasis.
Comparison with Similar Compounds
Glutaric acid: A simple dicarboxylic acid with a similar backbone but lacking thiol groups.
2,3-Dimercapto-1-propanesulfonic acid (DMPS): A compound with two thiol groups and a sulfonic acid group, used as a chelating agent.
Uniqueness: 2,2-Bis(sulfanyl)pentanedioic acid is unique due to the presence of two thiol groups on a pentanedioic acid backbone, which imparts distinct chemical reactivity and potential applications compared to other similar compounds. Its ability to form stable complexes with metals and participate in redox reactions makes it valuable in various scientific and industrial contexts.
Properties
CAS No. |
61688-59-3 |
|---|---|
Molecular Formula |
C5H8O4S2 |
Molecular Weight |
196.2 g/mol |
IUPAC Name |
2,2-bis(sulfanyl)pentanedioic acid |
InChI |
InChI=1S/C5H8O4S2/c6-3(7)1-2-5(10,11)4(8)9/h10-11H,1-2H2,(H,6,7)(H,8,9) |
InChI Key |
WKLWBVHSBHPPBQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(C(=O)O)(S)S)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1',1'',1''',1'''',1''''',1'''''',1'''''''-[1,3-Phenylenebis(3-bromocyclopenta-1,4-diene-5,1,2,3,4-pentayl)]octabenzene](/img/structure/B14560217.png)
![3-(2,4-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B14560221.png)
![1,1'-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene](/img/structure/B14560229.png)


![N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-valyl-D-methionine](/img/structure/B14560255.png)





![4,4,5,5-Tetrachloro-2-[(4-methylphenyl)methyl]-1,2-thiazolidin-3-one](/img/structure/B14560311.png)
![1,1'-(Piperazine-1,4-diyl)bis[2-(4-methylphenyl)ethan-1-one]](/img/structure/B14560314.png)
